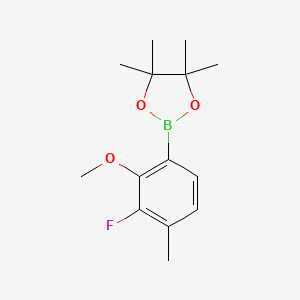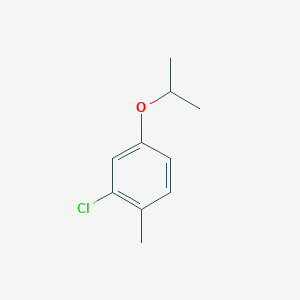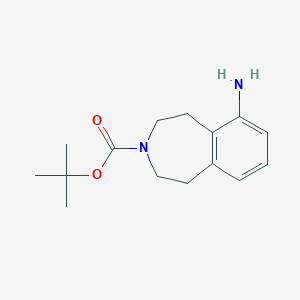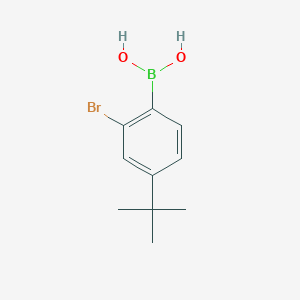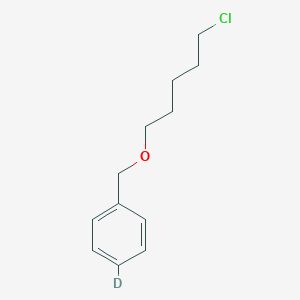
1-(5-Chloropentoxymethyl)-4-deuteriobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is a chemical compound with the molecular formula C12H16ClOD and a molecular weight of 213.72 g/mol. It is also known by its IUPAC name, 5-chloropentoxymethylbenzene. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 5-chloropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function . The pathways involved include the activation of specific enzymes and receptors, which can result in various biological effects.
Comparación Con Compuestos Similares
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be compared with other similar compounds such as:
1-[[(5-Bromopentyl)oxy]methyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-[[(5-Iodopentyl)oxy]methyl]benzene: Contains an iodine atom instead of chlorine.
1-[[(5-Fluoropentyl)oxy]methyl]benzene: Contains a fluorine atom instead of chlorine.
The uniqueness of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the chlorine atom.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
213.72 g/mol |
Nombre IUPAC |
1-(5-chloropentoxymethyl)-4-deuteriobenzene |
InChI |
InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2/i1D |
Clave InChI |
NFKHVAANLLONKQ-MICDWDOJSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)COCCCCCCl |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



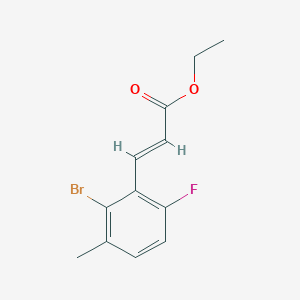
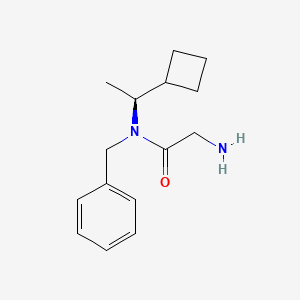
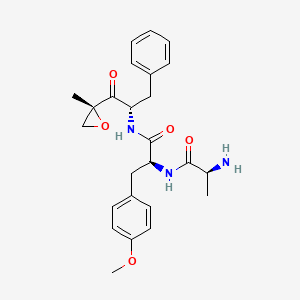
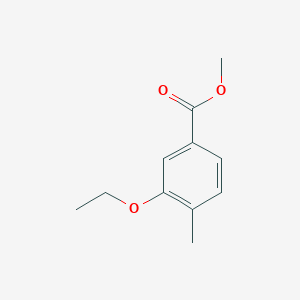
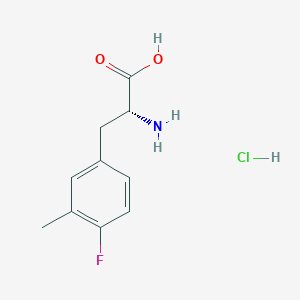

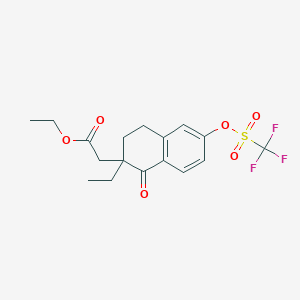

![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
